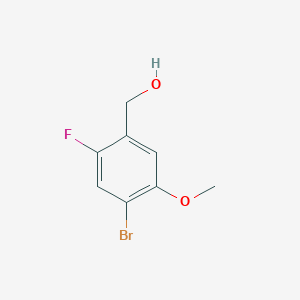

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Description

BenchChem offers high-quality (4-Bromo-2-fluoro-5-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluoro-5-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGHNYIPBLBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Starting materials for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol synthesis

This guide outlines the precision synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol , a highly functionalized intermediate critical in the development of kinase inhibitors and radiotracers.

The synthesis is designed around a chemoselective reduction strategy, prioritizing the preservation of the halogenated arene scaffold.

Executive Summary & Retrosynthetic Analysis

The target molecule contains a trisubstituted benzene ring with three distinct electronic effectors: an electron-donating methoxy group (-OMe) and two electron-withdrawing halogens (-F, -Br). The primary challenge is installing the bromine atom regioselectively without over-halogenating or disrupting the existing fluorine substituent.

Retrosynthetic Logic:

-

Functional Group Interconversion (FGI): The benzyl alcohol is best derived from the corresponding benzoic acid to avoid the volatility and stability issues associated with benzaldehydes or benzyl halides during intermediate steps.

-

Regiocontrol: The bromine at C4 is installed via Electrophilic Aromatic Substitution (EAS). The C5-Methoxy group is the strongest directing group, directing ortho and para. Since the para position (C2) is occupied by Fluorine, and the C6 ortho position is sterically hindered by the carboxylic acid, bromination selectively occurs at C4.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic disconnection revealing the benzoic acid pathway as the most logical route.

Starting Materials & Reagents

To ensure reproducibility, the following grades and specifications are required.

| Component | CAS Number | Grade/Purity | Role |

| 2-Fluoro-5-methoxybenzoic acid | 78266-06-5 | >97% HPLC | Core Scaffold |

| N-Bromosuccinimide (NBS) | 128-08-5 | 99% (Recrystallized) | Brominating Agent |

| Borane-Tetrahydrofuran (BH₃·THF) | 14044-65-6 | 1.0 M in THF | Selective Reductant |

| Acetonitrile (MeCN) | 75-05-8 | Anhydrous | Solvent (Step 1) |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, Inhibitor-free | Solvent (Step 2) |

Phase 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-2-fluoro-5-methoxybenzoic acid.

The methoxy group at C5 strongly activates the ring. While standard bromination (Br₂/FeBr₃) can be too aggressive, leading to polybromination, the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent provides mild, controllable conditions.

Reaction Mechanism & Directing Effects

-

-OMe (C5): Strong ortho/para director.

-

Para (C2): Blocked by Fluorine.

-

Ortho (C4 & C6): C4 is accessible. C6 is sterically crowded by the carboxylic acid moiety.

-

-

-F (C2): Weak ortho/para director. Reinforces activation at C4 (meta to itself? No, F directs ortho/para, so it directs to C3 and C1/C5). The -OMe effect dominates.

Experimental Protocol

-

Dissolution: Charge a reactor with 2-Fluoro-5-methoxybenzoic acid (1.0 eq) and Acetonitrile (10 volumes).

-

Activation: Cool the solution to 0–5 °C.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature <10 °C.

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor via HPLC. Target <2% starting material.

-

-

Quench: Add 10% aqueous Sodium Bisulfite (NaHSO₃) to neutralize excess bromine species.

-

Workup: Concentrate acetonitrile under reduced pressure. Dilute residue with Ethyl Acetate and wash with water (2x) and Brine (1x).

-

Purification: Recrystallize from Ethanol/Water if purity is <95%.

Yield Expectation: 85–92% Key Data: ¹H NMR should show two singlets (or doublets due to F-coupling) in the aromatic region, confirming para-substitution pattern.

Phase 2: Chemoselective Reduction

Objective: Reduction of the carboxylic acid to the benzyl alcohol without dehalogenation.

Critical Decision: Avoid Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a strong nucleophile and can cause hydrodebromination (stripping the bromine) or nucleophilic aromatic substitution on the fluorine. Borane-THF (BH₃·THF) is the reagent of choice as it reduces carboxylic acids faster than esters or halides via an electrophilic mechanism.

Reduction Pathway Diagram

Caption: Borane-mediated reduction mechanism avoiding halogen displacement.

Experimental Protocol

-

Setup: Flame-dry a 3-neck flask and purge with Nitrogen (N₂).

-

Solvation: Dissolve 4-Bromo-2-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous THF (8 volumes). Cool to 0 °C.

-

Reduction: Add BH₃·THF (1.0 M solution, 2.5 eq) dropwise via addition funnel.

-

Caution: Hydrogen gas evolution. Ensure proper venting.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65 °C) for 2 hours to break down the intermediate borate ester.

-

Quench: Cool to 0 °C. Carefully add Methanol (excess) to destroy excess borane.

-

Note: This forms volatile trimethyl borate.

-

-

Isolation: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with 1M HCl (to break any boron complexes) and saturated NaHCO₃.

-

Final Polish: Dry over MgSO₄, filter, and concentrate.

Yield Expectation: 90–95% Appearance: White to off-white solid.

Analytical Validation (Self-Validating System)

To confirm the identity of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol , the following spectral signatures must be present.

| Technique | Expected Signature | Structural Confirmation |

| ¹H NMR | δ ~4.6 ppm (d, 2H) | Confirms -CH₂OH (Benzylic protons). |

| ¹H NMR | Two aromatic signals (para) | Confirms 1,2,4,5-substitution pattern. |

| ¹⁹F NMR | ~ -120 to -130 ppm | Confirms presence of Fluorine . |

| MS (ESI) | M+ and [M+2]+ (1:1 ratio) | Confirms presence of one Bromine atom. |

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-fluoro-5-methylbenzoic acid (Analog Reference).[1] Available at:

-

National Institutes of Health (NIH). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation (Comparative Method). Available at:

-

ChemicalBook. Synthesis of 2-Fluoro-5-hydroxybenzoic acid (Precursor Synthesis). Available at:

-

PubChem. Compound Summary: 2-bromo-5-fluoro-4-methoxybenzoic acid (Isomer Data). Available at:

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity Profile. Available at:

Sources

A Technical Guide to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol and its Analogs: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a key synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern on the phenyl ring provides a versatile scaffold for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the burgeoning applications of this compound and its analogs in drug discovery. We delve into its role as a crucial building block for the development of lysophosphatidic acid (LPA) receptor antagonists and Hepatitis C virus (HCV) NS5B polymerase inhibitors. This guide will explore the structure-activity relationships of its derivatives and provide detailed experimental protocols for its synthesis, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Emergence of a Privileged Scaffold

The strategic incorporation of halogen atoms and methoxy groups into small molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacological properties. The title compound, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, exemplifies this approach, presenting a unique combination of a bromine atom, a fluorine atom, and a methoxy group on a benzyl alcohol core. This arrangement of substituents offers a handle for further chemical modifications and influences the molecule's interaction with biological targets.

This guide will provide a detailed exploration of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, covering its synthesis from commercially available starting materials and its subsequent derivatization. The primary focus will be on its utility as a scaffold in the development of two distinct classes of therapeutic agents: LPA receptor antagonists and HCV NS5B polymerase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is presented in the table below.

| Property | Value |

| CAS Number | 749931-19-9[1] |

| Molecular Formula | C₈H₈BrFO₂ |

| Molecular Weight | 235.05 g/mol |

| Appearance | White to off-white solid |

| Purity | >95% |

Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is typically achieved through a two-step process, starting from the commercially available 1,4-dibromo-2-fluorobenzene. The key intermediate is the corresponding aldehyde, 4-bromo-2-fluoro-5-methoxybenzaldehyde, which is then reduced to the target alcohol.

Synthesis of 4-Bromo-2-fluoro-5-methoxybenzaldehyde

Several methods have been reported for the synthesis of 4-bromo-2-fluoro-5-methoxybenzaldehyde. A common and efficient approach involves a metal-halogen exchange followed by formylation.[2]

Experimental Protocol:

Step 1: Metal-Halogen Exchange and Formylation

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromo-2-fluorobenzene in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of isopropyl magnesium chloride in THF to the reaction mixture. The Grignard reagent will selectively react with the bromine atom at the 4-position due to the electronic effects of the fluorine and the other bromine atom.

-

After the formation of the Grignard reagent is complete, add a formylating agent such as N,N-dimethylformamide (DMF) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-bromo-2-fluorobenzaldehyde can be purified by crystallization from a solvent such as heptane.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve the purified 4-bromo-2-fluorobenzaldehyde in methanol.

-

Add a base, such as potassium carbonate, to the solution.

-

Heat the reaction mixture to 50°C and stir for several hours. The methoxide ion, generated in situ, will displace the fluorine atom via a nucleophilic aromatic substitution reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-bromo-2-fluoro-5-methoxybenzaldehyde.

-

The product can be further purified by crystallization from heptane.

Reduction to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. A standard and effective method for this transformation is the use of sodium borohydride in a protic solvent like methanol.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromo-2-fluoro-5-methoxybenzaldehyde in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Applications in Drug Discovery

The (4-Bromo-2-fluoro-5-methoxyphenyl)methanol scaffold has proven to be a valuable starting point for the development of potent inhibitors for two important drug targets: lysophosphatidic acid (LPA) receptors and the Hepatitis C virus (HCV) NS5B polymerase.

Lysophosphatidic Acid (LPA) Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA₁₋₆. Dysregulation of LPA signaling has been implicated in a variety of pathological conditions, including cancer, fibrosis, and neuropathic pain. Consequently, the development of LPA receptor antagonists is a promising therapeutic strategy.

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol has been utilized as a key building block in the synthesis of potent and selective LPA receptor antagonists. The general structure of these antagonists often involves the etherification or esterification of the benzylic alcohol with a polar head group that mimics the phosphate group of LPA, and further modifications to the phenyl ring to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for close analogs of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in the context of LPA receptor antagonism is not extensively published in the public domain, general principles for LPA receptor antagonists can be inferred from the literature.

-

Polar Head Group: The nature of the polar head group is critical for receptor interaction. Carboxylic acids, phosphonates, and other acidic moieties are commonly employed to mimic the phosphate of LPA.

-

Linker: The linker connecting the phenyl ring to the polar head group influences the compound's conformation and can impact receptor binding.

-

Phenyl Ring Substituents: The bromo, fluoro, and methoxy substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby affecting its affinity and selectivity for different LPA receptor subtypes.[3][4] Fluorine substitution, in particular, can enhance metabolic stability and binding affinity.[3]

Logical Relationship Diagram for LPA Antagonist Design:

Caption: Design strategy for LPA receptor antagonists.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

Hepatitis C is a viral infection that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, it is a prime target for the development of direct-acting antiviral agents.

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol has been identified as a key intermediate in the synthesis of non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[5] These inhibitors typically bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its activity.

Structure-Activity Relationship (SAR) Insights:

The development of potent NS5B inhibitors from the (4-Bromo-2-fluoro-5-methoxyphenyl)methanol scaffold involves its incorporation into larger heterocyclic systems. The SAR for these NNIs is complex and highly dependent on the specific allosteric binding site being targeted. However, some general observations can be made:

-

Hydrophobic Interactions: The substituted phenyl ring often engages in hydrophobic interactions within the allosteric pocket. The nature and position of the bromo, fluoro, and methoxy groups can significantly influence the strength of these interactions.

-

Hydrogen Bonding: The hydroxymethyl group of the core scaffold can be a key hydrogen bond donor or can be further functionalized to introduce other hydrogen bonding moieties.

-

Conformational Rigidity: The overall shape and rigidity of the molecule are crucial for fitting into the allosteric binding site. The core scaffold contributes to the overall three-dimensional structure of the inhibitor.

The discovery and optimization of these inhibitors often rely on a combination of high-throughput screening, structure-based drug design, and synthetic chemistry.[6][7]

Experimental Workflow for Inhibitor Screening:

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Structure-activity relationships of fluorinated lysophosphatidic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of lysophosphatidic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 6. Structure-based virtual screening, synthesis and SAR of novel inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based virtual screening, synthesis and SAR of novel inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

A-1 Technical Guide: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, a key chemical intermediate in contemporary organic synthesis. While not a widely studied compound in its own right, its significance lies in its role as a versatile building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. This guide details the primary synthetic route to this compound, starting from its aldehyde precursor, and elucidates its application in the synthesis of pharmacologically relevant agents. The content herein is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural knowledge and the scientific rationale behind the described methodologies.

Introduction and Core Concepts

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol, with the molecular formula C₈H₈BrFO₂, is a substituted benzyl alcohol derivative.[1] Its strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring makes it a valuable precursor for creating complex molecular architectures through various organic reactions. The presence of both bromine and fluorine atoms allows for precise structural modifications, a desirable feature for optimizing the properties of potential drug candidates.[2] This compound is primarily "discovered" and utilized as an intermediate, meaning its history is intrinsically linked to the development of the target molecules it helps create. One of the most common and direct synthetic pathways to this alcohol is through the reduction of its corresponding aldehyde, 4-Bromo-2-fluoro-5-methoxybenzaldehyde.[3]

Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

The most prevalent and straightforward method for the preparation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is the reduction of the aldehyde functional group of 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.[4]

Synthetic Pathway Overview

The synthesis begins with the precursor, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. This aldehyde is treated with a suitable reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde to a primary alcohol.[4] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

Visualizing the Synthesis

The following diagram illustrates the single-step reduction from the aldehyde precursor to the target alcohol.

Caption: Synthetic route from aldehyde to alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical literature for the reduction of aromatic aldehydes.

Objective: To synthesize (4-Bromo-2-fluoro-5-methoxyphenyl)methanol via the reduction of 4-Bromo-2-fluoro-5-methoxybenzaldehyde.

Materials:

-

4-Bromo-2-fluoro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-5-methoxybenzaldehyde in methanol at room temperature.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride in small portions. Rationale: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol can be further purified by silica gel column chromatography if necessary.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈BrFO₂ | [1] |

| Molecular Weight | 235.05 g/mol | [1] |

| Precursor CAS No. | 749931-20-2 | [5] |

| Product CAS No. | 749931-19-9 | [6] |

| Typical Reducing Agent | Sodium Borohydride | [4] |

| Typical Solvent | Methanol |

Application in Drug Discovery & Development

The "history" of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is written in the patents and literature of the complex molecules it helps to create. Its structure is frequently found as a key fragment in the development of novel therapeutic agents. For instance, this compound and its derivatives have been cited in patents for the development of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase inhibitors and Lysophosphatidic Acid Receptor Antagonists.[6]

Role as a Synthetic Intermediate

In a multi-step synthesis, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol can be converted into a more reactive intermediate, such as a benzyl bromide, which can then be coupled with other molecular fragments to build the final active pharmaceutical ingredient (API). The bromo and fluoro groups on the ring can also be used as handles for further chemical modifications, such as cross-coupling reactions.

Illustrative Workflow in a Synthetic Campaign

The diagram below outlines a conceptual workflow where (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is utilized as a starting material in a drug discovery program.

Caption: Use of the title compound in a synthetic workflow.

Characterization

The identity and purity of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) group of the alcohol.

Conclusion

While the discovery of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is not marked by a singular historical event, its importance is firmly established through its utility as a key synthetic intermediate. Its well-defined structure and the reactivity of its functional groups make it a valuable tool for medicinal chemists in the construction of novel and complex molecules with therapeutic potential. The synthetic protocol detailed in this guide provides a reliable method for its preparation, enabling its continued application in research and development.

References

- Google Patents. (2025, May 30). WO 2025/109026 A1.

-

Beilstein Journals. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved February 18, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Clark, J. (2015, November). Reduction of aldehydes and ketones. Chemguide. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved February 18, 2026, from [Link]

-

Parkway Scientific. (n.d.). HI-299 (749931-19-9, MFCD17012741). Retrieved February 18, 2026, from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Taylor & Francis Online. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 18, 2026, from [Link]

-

ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

Sources

- 1. (4-Bromo-5-fluoro-2-methoxyphenyl)methanol | CymitQuimica [cymitquimica.com]

- 2. (5-Bromo-4-fluoro-2-methylphenyl)methanol | Benchchem [benchchem.com]

- 3. Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145) [evitachem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-Bromo-2-fluoro-5-methoxybenzaldehyde | C8H6BrFO2 | CID 57527288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 749931-19-9|(4-Bromo-2-fluoro-5-methoxyphenyl)methanol: In Stock [parkwayscientific.com]

Methodological & Application

The Strategic Application of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the success of a drug discovery program is often predicated on the strategic selection of molecular building blocks. These scaffolds must offer a blend of tunable physicochemical properties, predictable reactivity, and the potential for favorable interactions with biological targets. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol emerges as a preeminent example of such a building block, embodying a unique constellation of functional groups that empower chemists to navigate the complexities of structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, detailing its synthesis, chemical attributes, and its application in the generation of high-value therapeutic agents. We will delve into specific protocols for its utilization in key synthetic transformations and contextualize its relevance in the pursuit of novel kinase and SGLT2 inhibitors.

Physicochemical Properties and Structural Attributes

The utility of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is rooted in its distinct structural features:

-

The Bromine Handle: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the phenyl ring.

-

The Fluorine Substituent: The strategic placement of a fluorine atom ortho to the bromine imparts several beneficial properties. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2] Its high electronegativity can also influence the conformation of the molecule, potentially pre-disposing it to a bioactive conformation.[3][4]

-

The Methoxy Group: The methoxy group, a common feature in many bioactive molecules, can act as a hydrogen bond acceptor and contribute to favorable interactions within a protein's binding pocket.[5] Its electronic-donating nature also influences the reactivity of the aromatic ring.

-

The Hydroxymethyl Group: The primary alcohol functionality of the benzylic methanol provides a further point for diversification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid for further elaboration, or it can participate in etherification or esterification reactions to introduce a variety of side chains.

Below is a visual representation of the (4-Bromo-2-fluoro-5-methoxyphenyl)methanol structure.

Caption: Chemical structure of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology.[6] The development of potent and selective kinase inhibitors often relies on scaffolds that can effectively mimic the ATP-binding site. The 4-anilinoquinoline and related heterocyclic cores are privileged structures in this regard. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol is an ideal starting material for the synthesis of the aniline portion of these inhibitors.

For instance, in the synthesis of Bosutinib, a dual Src/Abl kinase inhibitor, a key intermediate is 2,4-dichloro-5-methoxyaniline.[7] While not identical, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol provides a scaffold with a similar substitution pattern that is highly relevant for targeting the kinase active site. The bromine atom allows for coupling to the quinoline core, while the fluoro and methoxy groups can occupy hydrophobic pockets and form key interactions within the ATP-binding site.

Another important class of kinases are the Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.[8] Many FGFR inhibitors feature a substituted phenyl moiety that binds in the hinge region of the kinase. The unique electronic properties of the fluoro and methoxy groups on our building block can be exploited to fine-tune the binding affinity and selectivity for different FGFR isoforms.[9]

FGFR Signaling Pathway

The diagram below illustrates a simplified representation of the FGFR signaling cascade, a key pathway in cellular proliferation and survival that is often dysregulated in cancer.

Caption: Simplified FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Application in the Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[10] A common structural motif in many SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, is a C-aryl glucoside. The aryl portion of these molecules is often a diarylmethane.[11]

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a valuable precursor for the synthesis of these diarylmethane intermediates. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo a Friedel-Crafts-type reaction with another aromatic ring to form the diarylmethane core. Alternatively, the bromine atom can be used in a Suzuki coupling reaction to attach the second aryl ring. The fluoro and methoxy substituents are important for optimizing the pharmacokinetic and pharmacodynamic properties of the final SGLT2 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol via Reduction of the Corresponding Aldehyde

This protocol describes the reduction of 4-bromo-2-fluoro-5-methoxybenzaldehyde to the target benzyl alcohol using sodium borohydride.

Materials:

-

4-bromo-2-fluoro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, dissolve 4-bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH4 by the slow addition of 1 M HCl until the pH is ~6-7.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

-

The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with an arylboronic acid.

Materials:

-

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.08 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.08 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

| Property | Value |

| Molecular Formula | C8H8BrFO2 |

| Molecular Weight | 235.05 g/mol |

| Appearance | White to off-white solid |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 6.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.10 (br s, 1H) |

| Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 157.0 (d, J = 245 Hz), 149.0, 131.0, 118.0 (d, J = 20 Hz), 115.0 (d, J = 5 Hz), 110.0, 65.0, 56.5 |

Note: NMR data is predicted based on analogous structures and chemical shift principles. Actual experimental values may vary.

Conclusion

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol stands as a testament to the power of rational design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a rich platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed herein are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development, enabling the efficient and strategic utilization of this versatile building block in the quest for novel therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.

- Cohen, P. (2002). Protein kinases–the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.

- Boschelli, D. H., Ye, F., Wang, Y., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). 4-Anilino-3-quinolinecarbonitriles: a new class of inhibitors of the src family of protein tyrosine kinases. Journal of Medicinal Chemistry, 44(23), 3965-3977.

- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.

- Goyal, L., & El-Khoueiry, A. B. (2018). Targeting the FGF/FGFR axis in hepatocellular carcinoma. Chinese Clinical Oncology, 7(5).

- Nair, S., & Wilding, J. P. (2010). Sodium glucose cotransporter 2 inhibitors as a new treatment for diabetes mellitus. Journal of Clinical Endocrinology & Metabolism, 95(1), 34-42.

- Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., ... & Washburn, W. N. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Chemoselective Grignard Reaction with (4-Bromo-2-fluoro-5-methoxyphenyl)methanol via a Silyl Ether Protection Strategy

Abstract

This document provides a comprehensive guide for performing a Grignard reaction with (4-bromo-2-fluoro-5-methoxyphenyl)methanol, a substrate bearing a reactive hydroxyl group that is incompatible with standard Grignard conditions. We detail a robust, three-stage protocol involving the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, subsequent formation of the aryl Grignard reagent and reaction with an electrophile, followed by efficient deprotection to yield the final functionalized product. This application note explains the chemical rationale behind each step, providing researchers in synthetic chemistry and drug development with a reliable methodology for utilizing this and structurally similar functionalized building blocks.

Introduction & Core Principle

The Grignard reaction is a cornerstone of synthetic organic chemistry for its efficacy in forming new carbon-carbon bonds.[1][2] The reagent, an organomagnesium halide, acts as a potent nucleophile and a strong base.[3][4] This dual reactivity, however, presents a significant challenge when the substrate contains acidic protons, such as those found in alcohols, thiols, or primary/secondary amines.[5][6] The Grignard reagent will preferentially act as a base, deprotonating the alcohol in an acid-base reaction that consumes the reagent and prevents the desired C-C bond formation.[5][7]

The target substrate, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, contains such an acidic primary alcohol. A direct reaction with magnesium metal is therefore infeasible. To circumvent this, a protection-deprotection strategy is essential.[6] The hydroxyl group is temporarily masked with a protecting group that is inert to the strongly basic Grignard conditions but can be cleanly removed in a later step.[8]

For this application, the tert-butyldimethylsilyl (TBDMS) ether is the protecting group of choice. Silyl ethers are widely used because they are easily installed, stable across a wide range of reaction conditions (including to strong bases and nucleophiles like Grignard reagents), and can be selectively removed under mild conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[5][9][10] The overall synthetic strategy is therefore a three-stage sequence:

-

Protection: Conversion of the primary alcohol to a TBDMS ether.

-

Grignard Reaction: Formation of the arylmagnesium bromide followed by nucleophilic attack on an electrophile.

-

Deprotection: Removal of the TBDMS group to regenerate the alcohol.

Experimental Workflow Overview

The logical flow of the entire synthesis is depicted below. Each major stage is a distinct experimental protocol that must be completed successfully before proceeding to the next.

Caption: Overall workflow for the protected Grignard reaction.

Materials and Reagent Summary

Proper preparation and handling of reagents are critical for success. All solvents and reagents for the protection and Grignard formation steps must be anhydrous.

| Reagent / Material | M.W. ( g/mol ) | Suggested Grade | Notes |

| (4-Bromo-2-fluoro-5-methoxyphenyl)methanol | 235.05 | >98% | Starting material. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | >98% | Silylating agent. Handle in a fume hood. |

| Imidazole | 68.08 | >99% | Base for silylation. |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Solvent for protection step. |

| Magnesium Turnings | 24.31 | >99.5% | Use turnings, not powder. |

| Iodine (I₂) | 253.81 | ACS Grade | Used as an initiator. A few crystals are sufficient. |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Primary solvent for Grignard reaction. Must be dry. |

| Electrophile (e.g., Benzaldehyde) | 106.12 | >99% | The coupling partner for the Grignard reagent. |

| Saturated Aqueous NH₄Cl | - | Reagent Grade | For quenching the reaction. |

| Tetrabutylammonium fluoride (TBAF) | 261.46 | 1.0 M in THF | Deprotecting agent. |

| Diethyl Ether (Et₂O) | 74.12 | ACS Grade | For extraction. |

| Saturated Aqueous NaCl (Brine) | - | Reagent Grade | For washing during workup. |

| Anhydrous Sodium or Magnesium Sulfate (Na₂SO₄/MgSO₄) | - | ACS Grade | Drying agent. |

| Standard Glassware | - | - | Round-bottom flasks, condenser, dropping funnel, etc. Flame-dried. |

| Inert Gas System (Nitrogen or Argon) | - | - | Essential for maintaining anhydrous and oxygen-free conditions. |

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides. Grignard reagents are highly reactive and pyrophoric upon concentration. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Protection of the Primary Alcohol

This protocol converts the starting alcohol to its TBDMS ether, rendering it inert to Grignard conditions.[9]

-

Setup: Place (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq) and imidazole (2.5 eq) in a flame-dried, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M. Stir at room temperature until all solids have dissolved.

-

Silylation: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Wash the organic layer sequentially with water (2x) and then with saturated aqueous NaCl (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-((tert-butyldimethylsilyloxy)methyl)-4-bromo-2-fluoro-5-methoxybenzene, can typically be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol requires strict anhydrous and anaerobic conditions. All glassware must be rigorously flame-dried under vacuum or in an oven and assembled hot under a stream of inert gas.[11]

-

Magnesium Activation: Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Add a single crystal of iodine. The flask should be gently heated under the inert atmosphere until the iodine sublimes, creating a faint purple vapor. This helps activate the magnesium surface.[12][13]

-

Solvent Addition: Allow the flask to cool to room temperature, then add a small portion of anhydrous THF via cannula or syringe to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of the TBDMS-protected aryl bromide from Protocol 1 (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling from the magnesium surface is observed. Gentle warming with a heat gun may be required to start the reaction.[12] The solution may also become cloudy and warm.[1]

-

Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

-

Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, heat the mixture to a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal and the formation of a dark grey or brown solution.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of the electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the electrophile.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent.[13] An off-white precipitate of magnesium salts will form.

Protocol 3: Deprotection of the TBDMS Ether

The final step regenerates the alcohol functional group.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the TBDMS-protected final alcohol.

-

Deprotection Setup: Dissolve the crude product in THF (to a concentration of ~0.2 M) in a flask.

-

Cleavage: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) to the solution and stir at room temperature.[10][14]

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 1-3 hours), concentrate the reaction mixture under reduced pressure.

-

Purification: Redissolve the residue in diethyl ether or ethyl acetate and wash with water to remove TBAF salts. Dry the organic layer, concentrate, and purify the final product by flash column chromatography to yield the desired functionalized alcohol.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Grignard reaction does not initiate. | 1. Wet glassware or solvents. 2. Passivated magnesium surface (oxide layer). 3. Impure aryl halide. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Crush some magnesium turnings in the flask with a glass rod. Add a few drops of 1,2-dibromoethane as an activator.[12] Use an ultrasound bath.[12] 3. Purify the protected aryl halide. |

| Low yield of Grignard product. | 1. Incomplete Grignard formation. 2. Wurtz coupling side reaction (formation of a biphenyl dimer).[11] | 1. Increase reflux time after addition of the aryl halide. 2. Ensure slow, controlled addition of the aryl halide to avoid high local concentrations.[11] |

| Starting material recovered after quenching. | 1. Failed Grignard formation. 2. Grignard reagent was consumed by trace water or oxygen. | 1. See "reaction does not initiate" above. 2. Re-check the entire setup for leaks and ensure a positive pressure of inert gas is maintained throughout. |

| Incomplete TBDMS deprotection. | 1. Insufficient TBAF. 2. Steric hindrance. | 1. Add an additional portion of TBAF and allow more time. 2. If the problem persists, consider alternative deprotection methods such as using HF-Pyridine in THF (use with extreme caution in plasticware).[10] |

References

- Benchchem. (n.d.). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl.

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- Wikipedia. (n.d.). Silyl ether.

- Falck, J. R., et al. (n.d.).

- Chandrasekhar, S., et al. (2009).

- Arote, N. D., et al. (n.d.). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry.

- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.

- Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.

- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.

- Chem Steps. (2021, June 17). Protecting Groups For Alcohols.

- Slideshare. (n.d.). Protection of OH group of alcohol.

- Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.

- Organic Syntheses. (n.d.). Procedure 5.

- OpenStax. (2023, September 20). 17.8 Protection of Alcohols. Organic Chemistry.

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

- Ashby, E. C., et al. (n.d.). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in.

- ResearchG

- University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.

- Chemistry Stack Exchange. (2018, March 27).

- JoVE. (2017, February 22).

- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation.

- Benchchem. (n.d.).

- Organic Syntheses. (n.d.). Procedure 3.

- Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube.

- Chem Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems.

- Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Leah4sci. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut [Video]. YouTube.

- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction.

- Garst, J. F. (n.d.).

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. praxilabs.com [praxilabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Application of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in kinase inhibitor synthesis

Application Note: Application of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol in Kinase Inhibitor Synthesis

Executive Summary

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9) is a "privileged scaffold" intermediate in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR (T790M/C797S mutants) and BTK . Its unique trisubstituted benzene core—featuring a fluorine atom for metabolic blocking, a methoxy group for hydrogen bond acceptance, and a bromine handle for cross-coupling—allows for the precise construction of high-affinity, selective inhibitors. This guide details the strategic application of this building block, providing validated protocols for its activation and coupling in drug discovery workflows.

Scientific Rationale: The "Warhead" Precursor

In modern kinase inhibitor design, the 4-bromo-2-fluoro-5-methoxyphenyl moiety serves two critical functions:

-

Pharmacokinetic Optimization: The 2-fluoro substituent lowers the pKa of proximal phenols or anilines and blocks metabolic hydroxylation at the electron-rich ortho position. The 5-methoxy group often engages in specific hydrogen bonding interactions with the hinge region or the solvent-exposed front of the ATP-binding pocket (e.g., in EGFR).

-

Synthetic Versatility: The benzylic alcohol is a "chameleon" handle. It can be:

-

Converted to a benzyl halide for SN2 alkylation of heterocycles (e.g., indoles, pyrimidines).

-

Oxidized to a benzaldehyde for reductive amination.

-

Used directly in Mitsunobu reactions .

-

The aryl bromide remains intact for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Strategic Workflow & Retrosynthesis

The following diagram illustrates the central role of this intermediate in synthesizing a generic 3rd-generation EGFR inhibitor scaffold.

Figure 1: Strategic incorporation of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol into kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Activation to Benzyl Bromide

Objective: Convert the alcohol to a reactive electrophile for N-alkylation. Why this method? Using PBr3 is efficient, but the Appel reaction (CBr4/PPh3) is preferred for this substrate to avoid acid-catalyzed side reactions on the electron-rich methoxy ring.

Materials:

-

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 equiv)

-

Carbon tetrabromide (CBr4, 1.2 equiv)

-

Triphenylphosphine (PPh3, 1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of the alcohol in 100 mL of anhydrous DCM under N2 atmosphere. Cool to 0°C.[1][2]

-

Addition: Add CBr4 (1.2 equiv) in one portion.

-

Reaction: Add PPh3 (1.2 equiv) portion-wise over 20 minutes to control the exotherm. The solution will turn slightly yellow.

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.7).

-

Workup: Concentrate the mixture to ~30 mL. Add 150 mL of cold Hexane/Ether (9:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[3][4]

-

Purification: Concentrate the filtrate. If necessary, purify via short silica plug (100% Hexane → 5% EtOAc/Hexane).

-

Yield: Expect 85-95% yield of a white/off-white solid. Store at 4°C (moisture sensitive).

Protocol B: N-Alkylation of Kinase Core (General Procedure)

Objective: Attach the benzyl group to a nitrogen nucleophile (e.g., Indole, Pyrazole, or Pyrimidine amine).

Materials:

-

Heterocyclic Core (e.g., 4-fluoro-1H-indole) (1.0 equiv)

-

Benzyl Bromide (from Protocol A) (1.1 equiv)

-

Cesium Carbonate (Cs2CO3, 2.0 equiv)

-

Acetonitrile (ACN) or DMF

Step-by-Step:

-

Setup: In a reaction vial, suspend the Heterocycle and Cs2CO3 in ACN (0.2 M concentration).

-

Alkylation: Add the Benzyl Bromide (dissolved in minimal ACN) dropwise at RT.

-

Heating: Heat to 60-80°C for 4-12 hours. (Note: The 2-fluoro substituent on the benzyl ring deactivates the electrophile slightly compared to a simple benzyl bromide, requiring mild heating).

-

Quench: Cool to RT, dilute with EtOAc, and wash with water and brine.

-

Isolation: Dry over Na2SO4, concentrate, and purify via column chromatography.

Quantitative Data & Specifications

| Property | Specification / Value | Notes |

| Molecular Weight | 235.05 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 95-98°C | Distinctive for purity check |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water |

| Storage | 2-8°C, Desiccated | Hygroscopic; Alcohol can oxidize if exposed to air/light long-term |

| Key Reactivity | Benzylic C-O bond | Susceptible to SN1/SN2 substitution |

Troubleshooting & Optimization

-

Issue: Low Yield in Alkylation.

-

Cause: Competitive O-alkylation (if the core has -OH) or polymerization.

-

Solution: Switch solvent to Acetone (lower temp) or DMF (higher solubility). Ensure the Benzyl Bromide is fresh; it degrades to the benzyl alcohol + HBr upon moisture exposure.

-

-

Issue: Incomplete Bromination (Protocol A).

-

Cause: Old PPh3 (oxidized).

-

Solution: Use fresh PPh3. Alternatively, use SOCl2/DCM with a drop of DMF (catalyst) to make the Benzyl Chloride, which is more stable but less reactive.

-

-

Issue: Des-bromination during Suzuki Coupling.

-

Cause: The aryl bromine at position 4 is activated.

-

Solution: Use mild precatalysts like Pd(dppf)Cl2 or Pd(Amphos)Cl2 and keep temperature <90°C. Avoid strong bases like KOtBu; use K3PO4 or Na2CO3.

-

References

-

Synthesis of EGFR Inhibitor Intermediates

- Title: "Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof" (Describes reduction of similar benzaldehydes).

- Title: "Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide" (Analogous chemistry).

- Compound Data & Safety: Title: "(4-Bromo-2-fluoro-5-methoxyphenyl)methanol Product Page" Source: Sigma-Aldrich / Merck.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iq.ufrgs.br [iq.ufrgs.br]

- 6. 122624-73-1_CAS号:122624-73-1_(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol - 化源网 [chemsrc.com]

- 7. pubs.vensel.org [pubs.vensel.org]

Step-by-step synthesis of bioactive molecules using (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Abstract

This application note details the synthetic utility of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 1000803-51-7), a high-value scaffold for medicinal chemistry. This intermediate offers a unique substitution pattern: an aryl bromide for cross-coupling, a benzyl alcohol for linker attachment, and a fluoro-methoxy motif that modulates metabolic stability and lipophilicity. This guide provides validated protocols for divergent synthesis, focusing on its application in developing kinase inhibitors (e.g., EGFR, BTK) and targeted protein degraders (PROTACs).

Part 1: Chemical Profile & Retrosynthetic Utility

The Scaffold Architecture

The molecule acts as a tri-functional "hub" for divergent synthesis. Its value lies in the orthogonal reactivity of its functional groups.

| Position | Substituent | Electronic Effect | Synthetic Utility |

| C1 | Benzyl Alcohol | Neutral | Linker Handle: Precursor to aldehydes (reductive amination), halides (alkylation), or ethers. |

| C2 | Fluorine | Metabolic Block: Prevents oxidative metabolism at the ortho-position; modulates pKa of neighboring groups. | |

| C4 | Bromine | Weak Deactivator | Coupling Anchor: Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). |

| C5 | Methoxy | Solubility/Binding: Increases solubility; acts as a hydrogen bond acceptor in the active site. |

Diagram 1: Divergent Synthesis Hub

The following diagram illustrates the three primary activation pathways for this scaffold.

Figure 1: Divergent synthetic pathways originating from the core benzyl alcohol scaffold.[1]

Part 2: Core Experimental Protocols

Protocol A: Selective Oxidation to Benzaldehyde

Objective: Convert the alcohol to an aldehyde without over-oxidation to the carboxylic acid, enabling subsequent reductive amination. Mechanism: Manganese(IV) oxide (MnO₂) provides chemoselective oxidation of benzylic alcohols.

Reagents:

-

Substrate: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq)

-

Oxidant: Activated MnO₂ (10.0 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (4.3 mmol) of the substrate in 20 mL of anhydrous DCM in a round-bottom flask.

-

Addition: Add activated MnO₂ (3.7 g, 43 mmol) in portions to control the exotherm.

-

Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, and a non-polar aldehyde spot (

-

-

Work-up: Filter the black suspension through a pad of Celite. Wash the pad with DCM (3 x 20 mL).

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white solid aldehyde.

-

Expected Yield: 85–92%.

-

Protocol B: Activation to Benzyl Chloride

Objective: Create a highly reactive electrophile for

Reagents:

-

Substrate: (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)

-

Catalyst: DMF (2 drops)

-

Solvent: DCM

Step-by-Step Procedure:

-

Setup: Cool a solution of substrate (1.0 g) in DCM (15 mL) to 0°C under

atmosphere. -

Addition: Add SOCl₂ (0.47 mL, 6.4 mmol) dropwise over 10 minutes. Add catalytic DMF.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Self-Validating Step: Gas evolution (HCl/SO₂) will cease when the reaction is complete.

-

-

Quench: Carefully pour the mixture into ice-cold saturated NaHCO₃ solution.

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

-

Note: Benzyl chlorides are unstable on silica; use immediately or store at -20°C.

-

Part 3: Advanced Workflow – Synthesis of an EGFR Inhibitor Analog

This workflow demonstrates the construction of a bioactive pharmacophore similar to 3rd-generation EGFR inhibitors (e.g., Osimertinib analogs), utilizing the scaffold's bromine for heteroaryl attachment and the alcohol for the solubilizing tail.

Diagram 2: Pharmacophore Assembly Workflow

Figure 2: Sequential assembly of a kinase inhibitor pharmacophore.

Detailed Protocol: Step 3 (Suzuki-Miyaura Coupling)

Context: This step couples the functionalized benzylamine (Intermediate 2) with an indole boronic ester to form the biaryl core.

Reagents:

-

Aryl Bromide: Functionalized Intermediate 2 (1.0 eq)

-

Boronate: 1-Methyl-1H-indole-5-boronic acid pinacol ester (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the Aryl Bromide (0.5 mmol) and Boronate (0.6 mmol) in 1,4-Dioxane (4 mL). Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add

(20 mg) and -

Heating: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

-

Checkpoint: LC-MS should show the mass of the product

. The bromine isotope pattern (1:1 doublet) will disappear.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).

Part 4: Analytical Data Summary

| Compound State | 1H NMR Characteristic Signals (CDCl3, 400 MHz) | IR Diagnostic ( |

| Alcohol (Start) | 3350 (OH broad) | |

| Aldehyde | 1690 (C=O str) | |

| Chloride | Loss of OH |

References

-

Vertex Pharmaceuticals. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent 8,692,026. Link

-

BenchChem. (2025).[2] (5-Bromo-4-fluoro-2-methylphenyl)methanol Structure and Applications. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[3] Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Reaction Conditions and Mechanism. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Bromo-2-fluoro-5-methoxyphenyl)methanol Synthesis

Executive Summary

This guide addresses yield optimization for (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9). While the final reduction step is chemically straightforward, yield losses in this specific scaffold typically stem from two distinct phases:

-

Precursor Purity: Contamination of the starting aldehyde (4-Bromo-2-fluoro-5-methoxybenzaldehyde) with regioisomers (6-bromo isomer).

-

Work-up Efficiency: Product entrapment in boron-chelate complexes during the quenching of the reduction step.

This document provides a self-validating protocol and troubleshooting logic to maximize recovery.

Part 1: The Critical Path (Workflow Visualization)

The following diagram outlines the optimized synthetic pathway and critical control points (CCPs) where yield is most often compromised.

Caption: Critical Control Points (CCPs) in the synthesis of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol.

Part 2: Troubleshooting & Optimization Protocols

Phase 1: The Precursor Bottleneck (Aldehyde Synthesis)

Most "low yield" reports for the alcohol actually originate here. If your starting aldehyde contains the 6-bromo isomer, your final alcohol yield will suffer during purification.

User Question: "I am brominating 2-fluoro-5-methoxybenzaldehyde, but my NMR shows a mixture of isomers. How do I favor the 4-bromo product?"

Technical Insight: The methoxy group (-OMe) is a strong ortho/para activator. In your starting material, it directs incoming bromine to positions 4 and 6.

-

Position 4: Para to the Fluorine (a deactivator) and ortho to Methoxy.

-

Position 6: Meta to the Fluorine and ortho to Methoxy.

While Position 4 is electronically favored, Position 6 is accessible. To maximize the 4-bromo yield, you must use N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) rather than elemental bromine (

Optimized Protocol (Precursor):

-

Solvent: Acetonitrile (MeCN).[1] The polarity helps stabilize the transition state for the para-to-fluorine attack.

-

Temperature: Maintain

to -

Reagent: 1.05 equivalents of NBS.

-

Validation:

NMR is required. Look for the aromatic protons. The 4-bromo product will show two singlets (or doublets with small

Phase 2: The Reduction Step (Aldehyde Alcohol)

This is the step where the target molecule is generated. Yield loss here is usually physical (extraction issues) rather than chemical.

User Question: "The reaction goes to completion by TLC, but after work-up, I recover a sticky solid with only 50-60% yield. Where is my product?"

Technical Insight:

Reduction with Sodium Borohydride (

Optimized Protocol (Reduction):

| Parameter | Specification | Rationale |

| Solvent System | Methanol (anhydrous) | High solubility of aldehyde; rapid hydride transfer. |

| Stoichiometry | 0.6 - 0.8 eq. | One mole of |

| Temperature | Start cold to prevent runaway exotherms, then warm to complete. | |

| Quenching (CRITICAL) | 1M HCl or Sat. | Must lower pH to ~5-6 to hydrolyze boron complexes. |

Step-by-Step Procedure:

-

Dissolve 4-bromo-2-fluoro-5-methoxybenzaldehyde (1.0 eq) in Methanol (10 mL/g). Cool to

. -

Add

(0.6 eq) portion-wise over 15 minutes. -

Stir at

for 30 mins, then warm to Room Temp for 1 hour. -

The Yield Fix: Add Saturated

solution (5 mL/g) and stir vigorously for 30 minutes .-

Why? You must allow time for the B-O bonds to hydrolyze. The mixture should turn from a sticky suspension to a clear biphasic system (or clear solution if methanol volume is high).

-

-

Remove Methanol under reduced pressure (rotovap) before extraction.

-

Why? Methanol acts as a phase transfer cosolvent, keeping your product in the water layer.

-

-

Extract the aqueous residue with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

Part 3: Data & Specifications

Physical Properties & Validation

| Property | Value | Notes |

| Molecular Weight | 235.05 g/mol | |

| Appearance | White to off-white solid | If yellow, indicates aldehyde impurity or oxidation. |

| Benzylic | ||

| Specific shift depends on solvent ( |

Troubleshooting Decision Tree

Caption: Diagnostic logic for common yield and purity issues.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH4) instead of NaBH4? A: It is not recommended. LiAlH4 is a much stronger reducing agent and carries a risk of de-halogenation (removing the Bromine or Fluorine atoms) on the aromatic ring, especially at elevated temperatures. NaBH4 is chemoselective for the aldehyde and preserves the halogen substitution pattern [1][2].

Q2: My product is oil, but the literature says it should be a solid. Why? A: This usually indicates residual solvent or the presence of the 6-bromo isomer, which disrupts crystal packing.

-

Place the oil under high vacuum (<1 mbar) for 12 hours.

-

If it remains an oil, run an NMR. If the 6-bromo isomer is present (often carried over from the aldehyde step), you may need to purify via column chromatography (Hexane:EtOAc gradient) [3].

Q3: The starting aldehyde is not dissolving well in Methanol. A: You can use a co-solvent system. A mixture of THF:Methanol (1:1) works excellently. The THF solubilizes the aromatic aldehyde, while the Methanol activates the borohydride.

References

-

PubChem. (2025).[2] 4-Bromo-2-fluoro-5-methoxybenzaldehyde | C8H6BrFO2.[2][3][4] National Library of Medicine. [Link]

Sources

Technical Support Center: Purification of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Prepared by: Gemini, Senior Application Scientist